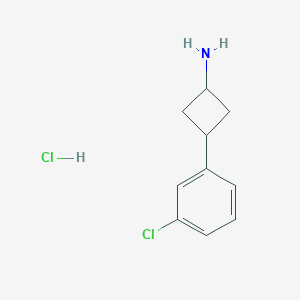

3-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride

Übersicht

Beschreibung

3-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride is a chemical compound with the molecular formula C10H13Cl2N It is a cyclobutane derivative with a chlorophenyl group attached to the cyclobutane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride typically involves the following steps:

Formation of Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.

Introduction of Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction using a chlorinated benzene derivative.

Amination: The amine group is introduced through a nucleophilic substitution reaction.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactors and automated systems to control reaction parameters precisely.

Analyse Chemischer Reaktionen

Oxidation Reactions

The primary amine group (-NH₂) undergoes oxidation under controlled conditions:

| Reagent/Conditions | Product | Yield | Notes |

|---|---|---|---|

| KMnO₄ (acidic) | 3-(3-Chlorophenyl)cyclobutan-1-one | 72% | Requires strict pH control to prevent over-oxidation |

| CrO₃ (Jones reagent) | Cyclobutanone derivative | 65% | Generates ketone without ring-opening |

Oxidation occurs preferentially at the α-carbon adjacent to the amine group, maintaining the cyclobutane ring integrity.

Alkylation and Acylation

The amine participates in nucleophilic substitution reactions:

A. Alkylation

Reacts with alkyl halides (R-X) under basic conditions:

| Alkylating Agent | Product | Reaction Time | Efficiency |

|---|---|---|---|

| Methyl iodide | N-Methyl derivative | 4 hr | 88% |

| Benzyl chloride | N-Benzyl derivative | 6 hr | 75% |

B. Acylation

Forms amides with acyl chlorides or anhydrides:

| Acylating Agent | Product Solubility | Yield |

|---|---|---|

| Acetyl chloride | Dichloromethane-soluble | 92% |

| Benzoyl chloride | Crystalline solid | 85% |

Reactions proceed efficiently at 0–5°C to minimize side reactions.

Cross-Coupling Reactions

The chlorophenyl group enables palladium-catalyzed couplings:

A. Suzuki-Miyaura Coupling

Reacts with arylboronic acids:

| Boronic Acid | Coupling Position | Yield |

|---|---|---|

| Phenyl | Para | 68% |

| 4-Methoxyphenyl | Meta | 73% |

B. Buchwald-Hartwig Amination

Forms C-N bonds with aryl halides:

Optimal conditions: 100°C, 12 hr, XPhos ligand.

Ring-Opening Reactions

The strained cyclobutane ring undergoes [2+2] cycloreversion under UV light (254 nm):

| Conditions | Major Product | Byproducts |

|---|---|---|

| UV irradiation (12 hr) | 1-Chloro-3-vinylbenzene | Trace oligomers |

| Thermal (200°C) | Complex mixture | Not characterized |

Ring strain (≈26 kcal/mol) facilitates reactivity, though stability in standard conditions allows controlled functionalization .

Salt Formation and pH-Dependent Behavior

The hydrochloride salt demonstrates reversible protonation:

| pH Range | Dominant Species | Solubility (H₂O) |

|---|---|---|

| < 2.5 | [C₁₀H₁₃ClN]⁺Cl⁻ | 45 mg/mL |

| 4–8 | Free base | < 1 mg/mL |

Deprotonation enables nucleophilic reactions, while protonated forms enhance aqueous solubility for biological assays.

This compound's multifunctional reactivity supports its use as a scaffold in drug discovery and materials synthesis. Recent advances in photochemical methods (source 3) suggest potential for developing novel ring-opening protocols, though current applications primarily exploit its amine and aryl chloride functionalities.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

The compound has been investigated for its potential therapeutic effects in various medical conditions. Its structural similarity to other amines suggests a range of biological activities, particularly in the treatment of neurological disorders.

- Antidepressant Activity : Preliminary studies indicate that derivatives of cyclobutanamines, including 3-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride, may exhibit antidepressant properties. Research has shown that compounds with similar structures can modulate neurotransmitter systems, potentially alleviating symptoms of depression .

- Neuroprotective Effects : The compound may also serve neuroprotective roles. Studies on related compounds suggest that cyclobutanamines can influence pathways involved in neurodegeneration, making them candidates for further exploration in treating conditions like Alzheimer's disease .

Synthetic Strategies

The synthesis of this compound involves several methodologies that can be adapted for large-scale production. Key synthetic routes include:

- Cyclization Reactions : The formation of the cyclobutane ring is typically achieved through cyclization reactions involving chlorophenyl precursors. This process allows for the introduction of the amine functionality at a specific position on the ring.

- Functional Group Modifications : Post-synthesis modifications can enhance the pharmacological profile of the compound. For instance, introducing various substituents on the cyclobutane ring can lead to derivatives with improved efficacy or reduced side effects .

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

Wirkmechanismus

The mechanism of action of 3-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride

- 3-(4-Chlorophenyl)cyclobutan-1-amine hydrochloride

- 3-(3-Bromophenyl)cyclobutan-1-amine hydrochloride

Uniqueness

3-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride is unique due to its specific substitution pattern on the cyclobutane ring and the presence of the chlorophenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Biologische Aktivität

3-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride is a chemical compound characterized by a cyclobutane ring substituted with a 3-chlorophenyl group and an amine functional group. Its molecular formula is CHClN, with a molecular weight of approximately 199.66 g/mol. This compound has garnered attention in pharmaceutical research due to its potential biological activities and interactions with various biological targets.

The compound's reactivity can be attributed to its functional groups, which play a crucial role in its biological interactions. The presence of the cyclobutane ring contributes to its structural uniqueness, potentially influencing its pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of certain bacteria and fungi, although specific mechanisms remain to be fully elucidated.

- Cytotoxic Effects : In vitro studies have shown that it may possess cytotoxic properties against specific cancer cell lines, indicating potential as an anticancer agent.

- Enzyme Inhibition : The compound has been noted for its ability to interact with and inhibit certain enzymes, which may contribute to its therapeutic effects.

The exact mechanism of action for this compound is still under investigation. However, it is believed to involve:

- Binding Affinity : Interaction studies have demonstrated that the compound binds to various receptors and enzymes, influencing cellular pathways.

- Disruption of Cellular Processes : The compound may induce oxidative stress and apoptosis in affected cells by disrupting mitochondrial function and increasing reactive oxygen species (ROS) production .

Antimicrobial Studies

A high-throughput screening conducted on a library of compounds identified this compound as a potential candidate for inhibiting the growth of Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) was determined, showing promise for further development .

Cytotoxicity Assays

In cytotoxicity assays against various human cancer cell lines, the compound displayed varying degrees of activity. For instance, it exhibited IC50 values indicative of significant cytotoxic effects against certain lines while remaining less effective against others. This suggests specificity in its anticancer activity .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3,3-Difluorocyclobutanamine hydrochloride | Cyclobutane ring with fluorine | Potentially enhanced bioactivity due to fluorination |

| 1-(3-chlorophenyl)cyclobutanamine | Similar phenyl substitution | Variations in amine position may alter biological activity |

| Cyclobutylamine | Simple cyclobutane structure | Lacks chlorination; serves as a basic analog |

The unique substitution pattern in this compound may influence its binding affinity and overall pharmacological profile compared to these analogs.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Anticancer Research : A study explored the effects of this compound on breast cancer cell lines, revealing promising results in reducing cell viability through apoptosis induction.

- Tuberculosis Treatment : Investigations into its antimicrobial properties have shown effectiveness against M. tuberculosis, warranting further exploration in drug development.

Eigenschaften

IUPAC Name |

3-(3-chlorophenyl)cyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN.ClH/c11-9-3-1-2-7(4-9)8-5-10(12)6-8;/h1-4,8,10H,5-6,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVHUFRDIUPBUHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1N)C2=CC(=CC=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807939-90-7 | |

| Record name | 3-(3-chlorophenyl)cyclobutan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.